REACTION_CXSMILES
|
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[C:10]1(C)C=[CH:14][CH:13]=[CH:12][CH:11]=1.C[OH:18]>>[CH3:10][C:11]1[N:9]=[C:1]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[S:8][C:12]=1[CH2:13][CH2:14][OH:18]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=S)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was prepared
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Type
|
ADDITION
|
Details
|
followed by addition of 26 grams (0.145 moles) of ACP over a time period of 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
about 180 ml of toluene were removed by evaporation
|
Type
|
ADDITION
|
Details
|
100 ml of water and 20 ml of HCl solution (32%) were added
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
The organic phase was then removed
|
Type
|
WASH
|
Details
|
by washing with chloroform
|
Type
|
EXTRACTION
|
Details
|
The 2-(4-methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was extracted with three portions of 100 ml of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The chloroform was thereafter removed
|
Type
|
CUSTOM
|
Details
|
5 the residue was purified by liquid chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of 9:1 ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1CCO)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |